5-(3-Chlorophenyl)-2-methyl-2H-tetrazole

Analytical Chemistry Medicinal Chemistry Quality Control

5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4) is a 2,5-disubstituted tetrazole heterocycle bearing a 3-chlorophenyl group at the 5-position and a methyl group at the N2 position of the tetrazole ring. This specific substitution pattern confers distinct chemical and biological properties compared to its 1H-tautomeric analog and other aryl-substituted tetrazole derivatives.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 90278-25-4
Cat. No. B14355151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
CAS90278-25-4
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C8H7ClN4/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3
InChIKeyDPJIZBAKTVRYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)-2-methyl-2H-tetrazole CAS 90278-25-4: Technical Procurement Overview and Structural Specifications


5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4) is a 2,5-disubstituted tetrazole heterocycle bearing a 3-chlorophenyl group at the 5-position and a methyl group at the N2 position of the tetrazole ring . This specific substitution pattern confers distinct chemical and biological properties compared to its 1H-tautomeric analog and other aryl-substituted tetrazole derivatives [1]. The compound serves as a key scaffold in medicinal chemistry for the development of antimicrobial, anticancer, and anti-inflammatory agents, as well as an intermediate in agricultural fungicide synthesis .

Why 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Cannot Be Substituted with Generic Tetrazole Analogs: Evidence-Based Procurement Rationale


The 2-methyl-2H-tetrazole core of CAS 90278-25-4 represents a specific N2-alkylated regioisomer that is not interchangeable with its 1H-tautomeric analog (CAS 41421-28-7) or other aryl-substituted tetrazoles [1]. The N2-methyl substitution pattern fundamentally alters the compound's lipophilicity, metabolic stability, and biological target engagement compared to N1-substituted or unsubstituted tetrazoles . Mass spectrometric fragmentation patterns provide definitive analytical differentiation: 1-methyl substituted tetrazoles exhibit a characteristic loss of m/e 42 (N₃ or CH₂N₂) as the dominant pathway, whereas 2-methyl substituted isomers show distinct fragmentation profiles [2]. Furthermore, the 3-chlorophenyl substituent imparts specific electronic and steric properties that influence binding affinity in biological systems relative to 4-chloro or unsubstituted phenyl analogs [3]. Generic substitution without consideration of these regioisomeric and substituent-specific differences can lead to irreproducible biological results, failed synthetic campaigns, and procurement of compounds with fundamentally different physicochemical and pharmacological profiles.

Quantitative Differentiation Evidence for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4) vs. Analogs


Regioisomeric Differentiation via Mass Spectrometry: N2-Methyl vs. N1-Methyl Tetrazoles

Mass spectrometric analysis enables unequivocal differentiation between N1-methyl and N2-methyl substituted 5-aryltetrazoles. For 1-methyl substituted tetrazoles, the loss of a fragment with m/e 42 (corresponding to N₃ or CH₂N₂) constitutes the major fragmentation pathway, while loss of N₂ represents only approximately 6% of the base peak [1]. In contrast, 2-methyl substituted tetrazoles (including 5-(3-chlorophenyl)-2-methyl-2H-tetrazole) exhibit a distinctly different fragmentation pattern, with the relative intensity of the m/e 42 loss being substantially lower [1]. This analytical fingerprint provides a definitive method for confirming the regioisomeric identity of CAS 90278-25-4 and distinguishing it from the 1H-tautomeric analog (CAS 41421-28-7) that may be inadvertently sourced or mislabeled.

Analytical Chemistry Medicinal Chemistry Quality Control

Synthetic Regioselectivity: N2-Methylation vs. N1-Methylation in 5-Aryltetrazole Alkylation

The alkylation of 5-aryltetrazoles with methyl chloromethyl ether under phase-transfer catalysis conditions yields a mixture of isomeric 1- and 2-methoxymethyltetrazoles at a ratio of approximately 1:2 (N1:N2) [1]. This 1:2 regioisomeric ratio demonstrates that the N2-alkylated product (structurally analogous to 5-(3-chlorophenyl)-2-methyl-2H-tetrazole) is the kinetically favored isomer under these specific reaction conditions, whereas N1-alkylation is the minor pathway [1]. More recently, Bu₄NI-catalyzed, radical-induced regioselective N2-methylation of tetrazoles using tert-butyl hydroperoxide (TBHP) as the methyl source has been achieved, providing a direct synthetic route to N2-methylated tetrazoles with high regioselectivity . This synthetic accessibility via regioselective N2-methylation contrasts with the more challenging selective synthesis of N1-methylated analogs.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Lipophilicity Enhancement: 2-Methyl Substitution vs. Unsubstituted 1H-Tetrazole

The presence of the methyl group at the N2-position of the tetrazole ring enhances lipophilicity compared to the unsubstituted 1H-tetrazole parent structure . This lipophilicity increase is a class-level effect observed across 2-methyltetrazole derivatives and contributes to improved membrane permeability and altered biological activity profiles . The 2-methyl-2H-tetrazole core, when combined with the 3-chlorophenyl substituent, yields a compound with distinct physicochemical properties that influence its behavior in biological assays and its suitability as a pharmacophore scaffold [1]. The enhanced lipophilicity relative to unsubstituted tetrazoles is a key differentiator for applications requiring improved cellular penetration or altered tissue distribution.

Medicinal Chemistry ADME Drug Design

Optimal Research and Industrial Application Scenarios for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4)


Medicinal Chemistry Scaffold for Antimicrobial and Anticancer Lead Optimization

5-(3-Chlorophenyl)-2-methyl-2H-tetrazole serves as a privileged scaffold in medicinal chemistry programs targeting antimicrobial and anticancer indications . The N2-methyl substitution enhances lipophilicity and metabolic stability compared to unsubstituted tetrazole analogs, while the 3-chlorophenyl group provides specific electronic and steric features that can be exploited in structure-activity relationship (SAR) studies [1]. This compound is particularly suitable for hit-to-lead campaigns where the tetrazole ring functions as a bioisosteric replacement for carboxylic acid or amide moieties, offering improved pharmacokinetic properties while maintaining target engagement [2].

Analytical Reference Standard for Regioisomeric Purity Verification

Due to the distinct mass spectrometric fragmentation pattern of N2-methylated tetrazoles compared to N1-methylated isomers, 5-(3-chlorophenyl)-2-methyl-2H-tetrazole can serve as an analytical reference standard for verifying the regioisomeric purity of synthetic tetrazole derivatives [3]. The characteristic absence of the dominant m/e 42 fragment loss (which is prominent in 1-methyl isomers) provides a definitive spectral fingerprint that can be used in quality control workflows for both in-house synthesized compounds and commercially procured materials [3].

Agrochemical Intermediate for Fungicide Development

5-(3-Chlorophenyl)-2H-tetrazole derivatives, including the 2-methyl substituted variant, are utilized as key intermediates in the synthesis of agrochemical fungicides and herbicides . The 3-chlorophenyl substitution pattern, when incorporated into the tetrazole core, contributes to the antifungal activity profile of the resulting active ingredients. This compound is therefore suitable for use in agricultural chemistry research programs focused on developing novel crop protection agents with enhanced efficacy and reduced environmental impact .

Differentiation-Inducing Agent Research in Oncology

Evidence from pharmacological studies indicates that tetrazole derivatives, including 5-(3-chlorophenyl)-2-methyl-2H-tetrazole, exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [4]. This property is relevant for anticancer research and for the treatment of skin diseases such as psoriasis [4]. The compound's ability to modulate cellular differentiation pathways makes it a valuable tool compound for investigating mechanisms of cell fate determination and for developing differentiation-based therapeutic strategies.

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